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molecular formula C16H11ClN2O6 B8440324 Dimethyl 10-chloro-4,6-dioxo-1,4,6,9-tetrahydropyrido[3,2-g]quinoline-2,8-dicarboxylate

Dimethyl 10-chloro-4,6-dioxo-1,4,6,9-tetrahydropyrido[3,2-g]quinoline-2,8-dicarboxylate

Cat. No. B8440324
M. Wt: 362.72 g/mol
InChI Key: LHMHSLDEBIORIK-UHFFFAOYSA-N
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Patent
US03959289

Procedure details

1.05 g. of the diester compound prepared in Example 6 is heated at reflux for 1 hour in 20 ml. of 5% sodium hydroxide. The mixture is cooled, 10 ml. of water added, and the pH adjusted to 3 with concentrated hydrochloric acid. The bright yellow diacid is collected by filtration. It has a melting point greater than 310° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([C:5]1[NH:6][C:7]2[C:12]([C:13](=[O:15])[CH:14]=1)=[CH:11][C:10]1[C:16](=[O:24])[CH:17]=[C:18]([C:20]([O:22]C)=[O:21])[NH:19][C:9]=1[C:8]=2[Cl:25])=[O:4].[OH-].[Na+].Cl>O>[Cl:25][C:8]1[C:7]2[NH:6][C:5]([C:3]([OH:4])=[O:2])=[CH:14][C:13](=[O:15])[C:12]=2[CH:11]=[C:10]2[C:9]=1[NH:19][C:18]([C:20]([OH:22])=[O:21])=[CH:17][C:16]2=[O:24] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(=O)C=1NC2=C(C3=C(C=C2C(C1)=O)C(C=C(N3)C(=O)OC)=O)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1 hour in 20 ml
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled
FILTRATION
Type
FILTRATION
Details
The bright yellow diacid is collected by filtration

Outcomes

Product
Name
Type
Smiles
ClC=1C2=C(C=C3C(C=C(NC13)C(=O)O)=O)C(C=C(N2)C(=O)O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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